molecular formula C14H16N2O2 B6988425 Pentan-2-yl 1,7-naphthyridine-3-carboxylate

Pentan-2-yl 1,7-naphthyridine-3-carboxylate

Cat. No.: B6988425
M. Wt: 244.29 g/mol
InChI Key: MMDAVRSUBYSAPY-UHFFFAOYSA-N
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Description

Pentan-2-yl 1,7-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentan-2-yl 1,7-naphthyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 1,7-naphthyridine-3-carboxylic acid with pentan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentan-2-yl 1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the naphthyridine ring.

Scientific Research Applications

Pentan-2-yl 1,7-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting bacterial infections and cancer cells.

    Industry: Utilized in the development of materials with specific photochemical properties, such as light-emitting diodes and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of Pentan-2-yl 1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication in bacterial cells. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Known for its antimicrobial properties and use in drug development.

    1,5-Naphthyridine: Exhibits a range of biological activities and is used in medicinal chemistry.

    1,6-Naphthyridine: Studied for its anticancer properties and potential as a therapeutic agent.

Uniqueness

Pentan-2-yl 1,7-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentan-2-yl group may enhance its lipophilicity and ability to interact with biological membranes, potentially improving its efficacy as a drug candidate.

Properties

IUPAC Name

pentan-2-yl 1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-4-10(2)18-14(17)12-7-11-5-6-15-9-13(11)16-8-12/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDAVRSUBYSAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)C1=CN=C2C=NC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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